molecular formula C8H7N3O2S B8434286 1-Methyl-5-nitro-1,3-dihydro-benzimidazole-2-thione

1-Methyl-5-nitro-1,3-dihydro-benzimidazole-2-thione

Cat. No. B8434286
M. Wt: 209.23 g/mol
InChI Key: FZIAMXGBPCWMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07338959B2

Procedure details

A solution of thiophosgene (2.3 ml, 30 mmol) in THF (300 ml) was added dropwise to a solution containing N1-Methyl-4-nitro-benzene-1,2-diamine (5.01 g, 30 mmol) and Et3N (9.2 ml, 66 mmol) in THF (300 ml) at 0° C. over 90 min. After stirring at 0° C. for another 1 hr, the mixture was allowed to warm to room temperature. The mixture was then concentrated to about 100 ml, water (200 ml) was added, the mix was stirred for 20 min, the product was collected by filtration and washed with small amount of cold CH2Cl2, after drying left 5.16 g as a mustard yellow solid: LC/MS (m/e) at 210.0 [M+H]+, Rt at 1.49 min.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].[CH3:5][NH:6][C:7]1[C:8]([NH2:16])=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[CH:11][CH:12]=1.CCN(CC)CC>C1COCC1>[CH3:5][N:6]1[C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=2[NH:16][C:1]1=[S:2]

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
CNC=1C(=CC(=CC1)[N+](=O)[O-])N
Name
Quantity
9.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for another 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated to about 100 ml, water (200 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mix was stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with small amount of cold CH2Cl2
CUSTOM
Type
CUSTOM
Details
after drying
WAIT
Type
WAIT
Details
left 5.16 g as a mustard yellow solid
CUSTOM
Type
CUSTOM
Details
at 1.49 min.
Duration
1.49 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1C(NC2=C1C=CC(=C2)[N+](=O)[O-])=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.